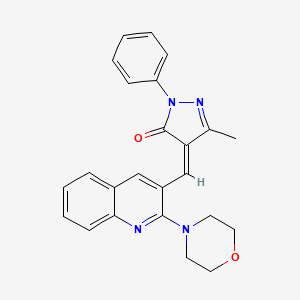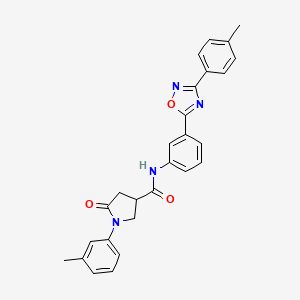
3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-cyclohexylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-cyclohexylpropanamide, also known as CX614, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound was first synthesized in the late 1990s and has since been the subject of numerous studies investigating its mechanism of action, biochemical and physiological effects, and potential applications in various fields of research.
作用機序
The mechanism of action of 3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-cyclohexylpropanamide involves its binding to a specific site on AMPA receptors, known as the allosteric site. This binding enhances the activity of the receptors, leading to increased synaptic plasticity and improved learning and memory processes.
Biochemical and Physiological Effects:
Studies have shown that 3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-cyclohexylpropanamide can enhance long-term potentiation (LTP), a process that is critical for learning and memory. 3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-cyclohexylpropanamide has also been shown to improve cognitive function in animal models of Alzheimer's disease and traumatic brain injury.
実験室実験の利点と制限
One advantage of 3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-cyclohexylpropanamide is its ability to enhance LTP, which makes it a valuable tool for studying the mechanisms underlying learning and memory processes. However, one limitation of 3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-cyclohexylpropanamide is its potential off-target effects, which can complicate the interpretation of experimental results.
将来の方向性
There are several potential future directions for research on 3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-cyclohexylpropanamide. One area of interest is its potential applications in the treatment of neurological disorders such as Alzheimer's disease. Another area of interest is its potential as a cognitive enhancer, which could have applications in healthy individuals as well as those with cognitive impairments. Additionally, further studies are needed to fully understand the mechanisms underlying the effects of 3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-cyclohexylpropanamide on AMPA receptors and synaptic plasticity.
合成法
The synthesis of 3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-cyclohexylpropanamide involves several steps, starting with the reaction of 2-chlorobenzoyl chloride with hydroxylamine to form 2-chlorobenzohydroxamic acid. This intermediate is then reacted with ethyl chloroformate to form ethyl 2-chlorobenzohydroxamate, which is subsequently reacted with cyclohexylamine to form 3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-cyclohexylpropanamide.
科学的研究の応用
3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-cyclohexylpropanamide has been studied extensively for its potential applications in scientific research. One of the most well-known applications of 3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-cyclohexylpropanamide is its use as a positive allosteric modulator of AMPA receptors in the brain. This means that 3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-cyclohexylpropanamide can enhance the activity of these receptors, which are involved in learning and memory processes.
特性
IUPAC Name |
3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-cyclohexylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O2/c18-14-9-5-4-8-13(14)17-20-16(23-21-17)11-10-15(22)19-12-6-2-1-3-7-12/h4-5,8-9,12H,1-3,6-7,10-11H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVGUDEYNSIXXRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CCC2=NC(=NO2)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-cyclohexylpropanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-chloro-N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7712903.png)
![4-methyl-N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7712911.png)



![2-{N-[(3,4-dichlorophenyl)methyl]benzenesulfonamido}acetic acid](/img/structure/B7712943.png)


![N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)nicotinamide](/img/structure/B7712960.png)

